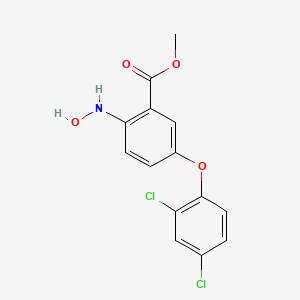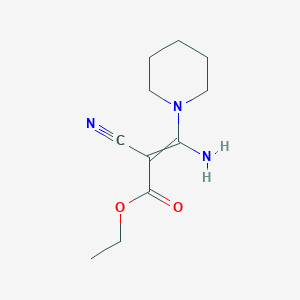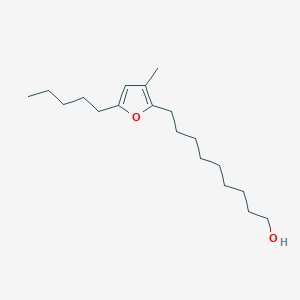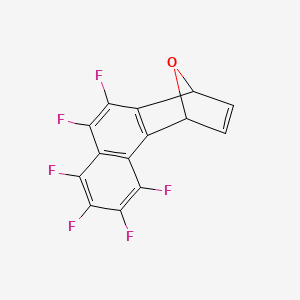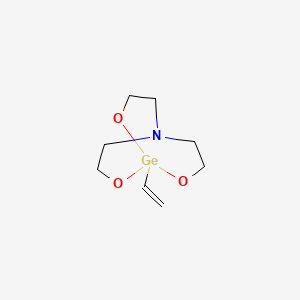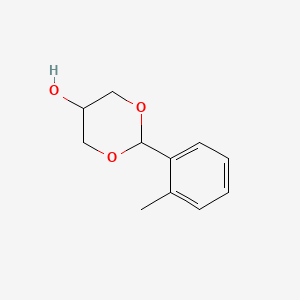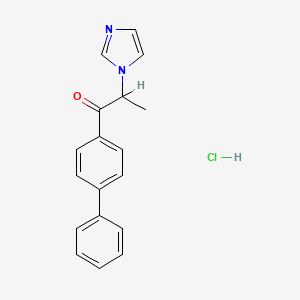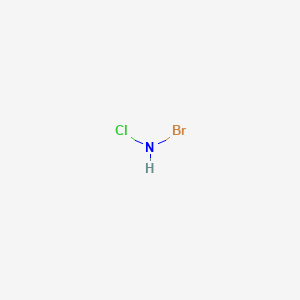
Bromochloroamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromochloroamine is a halogenated amine compound with the chemical formula HBrClN. It is a member of the halamine family, which includes chloramines and bromamines. These compounds are known for their strong oxidizing properties and are commonly used in water disinfection processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromochloroamine can be synthesized through the reaction of hypobromous acid (HOBr) and hypochlorous acid (HOCl) with ammonia (NH3). The reaction typically occurs in aqueous solution under controlled pH conditions to ensure the formation of the desired halamine .
Industrial Production Methods: In industrial settings, this compound is produced by introducing bromine and chlorine gases into an aqueous ammonia solution. The reaction is carefully monitored to maintain the appropriate pH and temperature, ensuring the efficient formation of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Bromochloroamine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with organic and inorganic compounds.
Substitution: this compound can participate in substitution reactions, where the bromine or chlorine atom is replaced by another substituent.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate (Na2S2O3) and hydrogen peroxide (H2O2).
Substitution Reactions: These reactions often occur in the presence of nucleophiles like hydroxide ions (OH-) or other halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and halide ions.
Substitution: The products depend on the nucleophile used, resulting in compounds like chloroamines or bromoamines.
Aplicaciones Científicas De Investigación
Bromochloroamine has a wide range of applications in scientific research:
Mecanismo De Acción
Bromochloroamine exerts its effects through its strong oxidizing properties. It reacts with microbial cell walls and membranes, leading to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including protein denaturation and DNA damage, which contribute to its antimicrobial activity .
Comparación Con Compuestos Similares
Chloramine (NH2Cl): A widely used disinfectant in water treatment.
Bromamine (NH2Br): Another halamine with similar oxidizing properties.
Comparison:
Propiedades
Número CAS |
77352-23-9 |
|---|---|
Fórmula molecular |
BrClHN |
Peso molecular |
130.37 g/mol |
InChI |
InChI=1S/BrClHN/c1-3-2/h3H |
Clave InChI |
SXRWJOLQEBEZCM-UHFFFAOYSA-N |
SMILES canónico |
N(Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


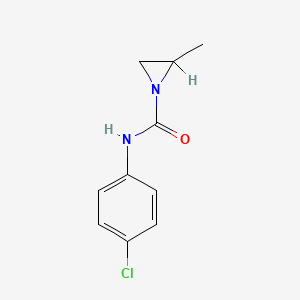
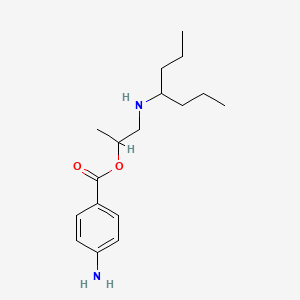


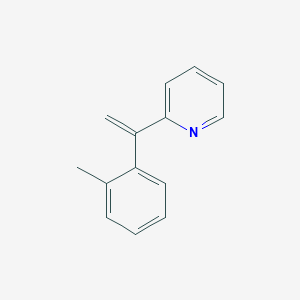
![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)
